1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride
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Overview
Description
1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2-chloroethyl group and a methoxy group attached to the piperidine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride typically involves the reaction of 4-methoxypiperidine with 2-chloroethanol in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
- Substituted piperidine derivatives
- Aldehydes or carboxylic acids from oxidation
- Alcohols or amines from reduction
Scientific Research Applications
1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine;hydrochloride: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxypiperidine;hydrochloride: Lacks the chloroethyl group, leading to different reactivity and applications.
1-(2-Chloroethyl)-3-methoxypiperidine;hydrochloride: Similar structure but with different substitution patterns, affecting its chemical behavior and biological activity.
Uniqueness: 1-(2-Chloroethyl)-4-methoxypiperidine hydrochloride is unique due to the presence of both the chloroethyl and methoxy groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-methoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO.ClH/c1-11-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOVKVRRSTLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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